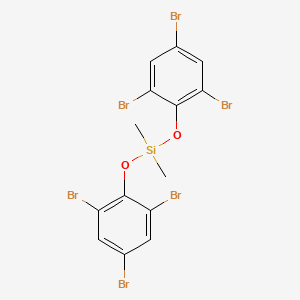
Dimethylbis(2,4,6-tribromophenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis(2,4,6-tribromophenoxy)silane is a chemical compound with the molecular formula C14H10Br6O2Si. It consists of 10 hydrogen atoms, 14 carbon atoms, 2 oxygen atoms, and 6 bromine atoms . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Dimethylbis(2,4,6-tribromophenoxy)silane typically involves the reaction of 2,4,6-tribromophenol with dimethyldichlorosilane. The reaction conditions often include the use of a solvent such as toluene and a catalyst like pyridine to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction .
Analyse Des Réactions Chimiques
Dimethylbis(2,4,6-tribromophenoxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated phenolic compounds.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of less brominated or non-brominated phenolic compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
Dimethylbis(2,4,6-tribromophenoxy)silane has several scientific research applications:
Chemistry: It is used as a flame retardant due to its bromine content, which helps in reducing flammability.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of various industrial materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Dimethylbis(2,4,6-tribromophenoxy)silane involves its interaction with molecular targets such as proteins and enzymes. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Dimethylbis(2,4,6-tribromophenoxy)silane is unique due to its specific combination of bromine atoms and silane structure. Similar compounds include:
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE): Another brominated flame retardant with similar applications.
Decabromodiphenyl ethane (DBDPE): A widely used flame retardant with a different chemical structure.
Hexabromobenzene (HBBz): A brominated compound used in various industrial applications.
These compounds share similar properties but differ in their chemical structures and specific applications.
Propriétés
Numéro CAS |
93675-59-3 |
|---|---|
Formule moléculaire |
C14H10Br6O2Si |
Poids moléculaire |
717.7 g/mol |
Nom IUPAC |
dimethyl-bis(2,4,6-tribromophenoxy)silane |
InChI |
InChI=1S/C14H10Br6O2Si/c1-23(2,21-13-9(17)3-7(15)4-10(13)18)22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H3 |
Clé InChI |
XKHAPMNQVYQIKG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


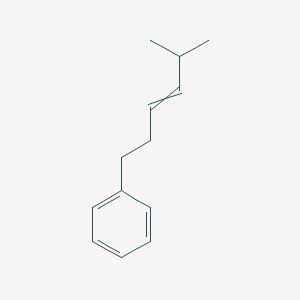

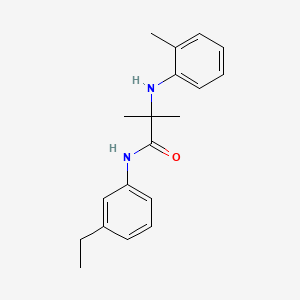
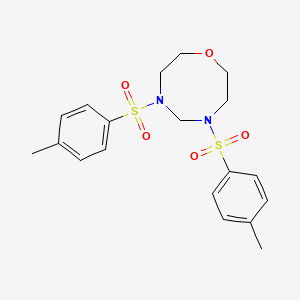

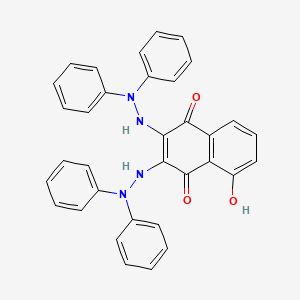
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
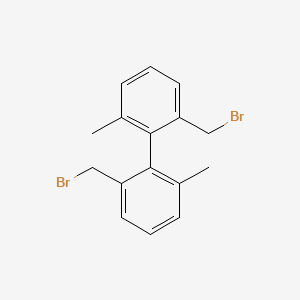

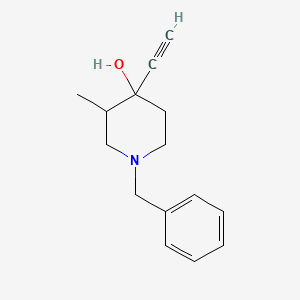

![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)
